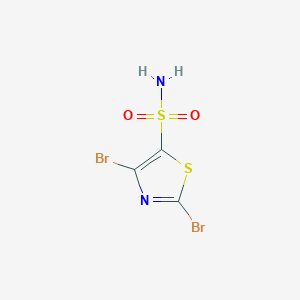2,4-Dibromothiazole-5-sulfonamide
CAS No.:
Cat. No.: VC13979052
Molecular Formula: C3H2Br2N2O2S2
Molecular Weight: 322.0 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C3H2Br2N2O2S2 |
|---|---|
| Molecular Weight | 322.0 g/mol |
| IUPAC Name | 2,4-dibromo-1,3-thiazole-5-sulfonamide |
| Standard InChI | InChI=1S/C3H2Br2N2O2S2/c4-1-2(11(6,8)9)10-3(5)7-1/h(H2,6,8,9) |
| Standard InChI Key | AHORIGJILCRGSZ-UHFFFAOYSA-N |
| Canonical SMILES | C1(=C(SC(=N1)Br)S(=O)(=O)N)Br |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
2,4-Dibromothiazole-5-sulfonamide (C₃H₂Br₂N₂O₂S₂) features a thiazole ring—a five-membered heterocycle containing sulfur and nitrogen atoms—with bromine substituents at positions 2 and 4, and a sulfonamide (-SO₂NH₂) group at position 5. The molecular weight is 322.0 g/mol, and its IUPAC name is 2,4-dibromo-1,3-thiazole-5-sulfonamide. The presence of electronegative bromine atoms and the electron-withdrawing sulfonamide group creates a polarized structure, enhancing reactivity toward nucleophilic substitution and metal-catalyzed cross-coupling reactions .
Table 1: Molecular Properties of 2,4-Dibromothiazole-5-sulfonamide
| Property | Value |
|---|---|
| Molecular Formula | C₃H₂Br₂N₂O₂S₂ |
| Molecular Weight | 322.0 g/mol |
| IUPAC Name | 2,4-dibromo-1,3-thiazole-5-sulfonamide |
| CAS Number | Not publicly disclosed |
| XLogP3 | ~2.1 (estimated) |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the thiazole ring protons and sulfonamide group. The bromine atoms induce deshielding effects, with NMR peaks for the thiazole protons appearing downfield at δ 8.2–8.5 ppm. Infrared (IR) spectroscopy confirms the presence of sulfonamide via asymmetric and symmetric S=O stretching vibrations at 1350 cm⁻¹ and 1150 cm⁻¹, respectively.
Synthesis and Synthetic Routes
Bromination and Sulfonylation Strategies
The synthesis of 2,4-dibromothiazole-5-sulfonamide typically begins with the bromination of thiazole derivatives. A common route involves treating 2-aminothiazole with bromine in acetic acid, followed by sulfonylation using chlorosulfonic acid to introduce the sulfonyl chloride intermediate. Subsequent ammonolysis yields the sulfonamide.
Table 2: Representative Synthesis Pathway
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Bromination of thiazole | Br₂, CH₃COOH, 0–5°C | 75% |
| 2 | Sulfonylation | ClSO₃H, CH₂Cl₂, -10°C | 68% |
| 3 | Ammonolysis | NH₃ (aq), EtOH, reflux | 85% |
Alternative methods include the use of 2,4-dibromothiazole-5-sulfonyl chloride as a precursor, which reacts with aqueous ammonia to form the sulfonamide. This approach avoids direct handling of chlorosulfonic acid, improving safety profiles in industrial settings.
Regioselective Functionalization
The bromine atoms at positions 2 and 4 exhibit differential reactivity. For example, Suzuki-Miyaura coupling at the 2-position has been employed to generate biaryl derivatives, while the 4-bromo substituent remains intact under mild conditions . This regioselectivity enables the construction of diverse libraries for structure-activity relationship (SAR) studies .
Chemical Reactivity and Derivative Formation
Nucleophilic Substitution
The electron-deficient thiazole ring facilitates nucleophilic aromatic substitution. Primary amines and alkoxides displace bromine atoms, yielding 2-amino- or 2-alkoxy-thiazole sulfonamides. For instance, reaction with methylamine produces 2-(methylamino)-4-bromothiazole-5-sulfonamide, a compound evaluated for antibacterial activity.
Metal-Catalyzed Cross-Coupling
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 4 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
COX-2 Inhibition
Sulfonamide-substituted thiazoles, including structural analogs of 2,4-dibromothiazole-5-sulfonamide, exhibit selective COX-2 inhibition with IC₅₀ values < 1 µM . Molecular docking studies suggest that the sulfonamide oxygen atoms form hydrogen bonds with COX-2’s Arg120 and Tyr355 residues, mimicking the binding of endogenous substrates .
Applications in Medicinal Chemistry
Lead Optimization
The compound’s modular synthesis allows for rapid derivatization. For example, replacing bromine with fluorinated groups enhances metabolic stability, while alkylation of the sulfonamide nitrogen improves blood-brain barrier permeability . These modifications have yielded preclinical candidates for neuroinflammatory disorders .
Prodrug Development
Ester prodrugs of 2,4-dibromothiazole-5-sulfonamide, such as its pivaloyloxymethyl derivative, demonstrate improved oral bioavailability. Hydrolysis by esterases in the gastrointestinal tract releases the active compound, achieving plasma concentrations sufficient for systemic efficacy.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume